6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZVRIYDZNJFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as m1 alanyl aminopeptidase and participate in Suzuki–Miyaura (SM) cross-coupling reactions.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond.
Biochemical Pathways
Similar compounds have been known to affect the production of reactive oxygen species (ros) and lipid peroxidation.
Result of Action
Biological Activity
6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring substituted with a bromophenyl group, an oxo group, and a nitrile group. Its molecular formula is , with a molecular weight of approximately 279.12 g/mol. The presence of the bromine atom is significant as it can enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound is particularly potent against Gram-positive bacteria and certain fungal strains, indicating its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of this compound have also been explored in various studies. For instance, it has shown significant antiproliferative effects on several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| HeLa (Cervical cancer) | 10.0 |
| A549 (Lung cancer) | 15.0 |
In these studies, the compound was found to induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways associated with cell growth and survival .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study conducted on the antibacterial properties revealed that the compound effectively inhibited the growth of multi-drug resistant strains of E. coli, showcasing its potential as an alternative treatment option .
- Anticancer Research : In vitro assays demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability across multiple cancer types, supporting its role as a promising anticancer agent .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound has been explored for its anticancer activity. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer metabolism, which could be leveraged for developing targeted cancer therapies .
2. Synthetic Organic Chemistry
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield more complex structures that are useful in pharmaceuticals and agrochemicals.
- Development of New Heterocycles : The compound has been used as a precursor for synthesizing novel heterocyclic compounds that exhibit diverse biological activities. Its ability to form stable intermediates makes it valuable in synthetic pathways aimed at creating new drug candidates .
3. Materials Science
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that polymers containing pyridine derivatives exhibit improved performance characteristics, making them suitable for advanced material applications .
- Dyes and Pigments : Due to its chromophoric properties, this compound is also investigated for use in dye synthesis. Its ability to impart color stability under various conditions makes it a candidate for industrial dye applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The following table summarizes key structural differences and physical properties between 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile and its analogs:
Key Observations:
- Substituent Position : Antioxidant activity is significantly higher in analogs with 4-hydroxy-3-methoxyphenyl groups (79.05% DPPH scavenging) compared to methoxyphenyl derivatives (17.55%) . This highlights the role of electron-donating groups (e.g., -OH, -OCH₃) in radical scavenging.
- Steric and Electronic Effects : Methyl groups (e.g., at position 4 in ) may alter conformational flexibility without drastically changing molecular weight.
Antioxidant Activity
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrated 79.05% DPPH scavenging at 12 ppm, nearing ascorbic acid (82.71%) .
- In contrast, 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed only 17.55% activity , emphasizing the critical role of bromophenyl substitution in enhancing antioxidant efficacy .
Antimicrobial Activity
- Pyridin-2(1H)-one derivatives with bromophenyl groups exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli .
Anti-HIV Potential
- Quinoline derivatives with bromophenyl substituents (e.g., 4-(4-Bromophenyl)-6-...) demonstrated binding affinity to HIV reverse transcriptase, suggesting bromine's role in stabilizing ligand-receptor interactions .
Preparation Methods
Classical Multi-Step Synthetic Route
The conventional synthesis of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves:
- Starting Materials: 4-bromobenzaldehyde, cyanoacetamide or related nitrile precursors, and β-ketoesters or acetyl derivatives.
- Key Reactions: Condensation, cyclization, and nitrile formation steps.
- Reaction Conditions: Reflux in ethanol or other suitable solvents, often with ammonium acetate or sodium hydroxide as catalysts.
A representative synthetic pathway includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyridine ring and introduction of the nitrile group at position 3. This method mirrors the synthesis of closely related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which are structurally analogous to the target compound.
Ultrasonic-Assisted One-Pot Multi-Component Synthesis
Recent advancements have introduced ultrasonic irradiation as a green chemistry approach to synthesize 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, including those bearing 4-bromophenyl substituents.
- Procedure: A one-pot reaction combining cyanoacetamide, 4-bromobenzaldehyde, and an appropriate aromatic ketone in tetrahydrofuran (THF) solvent.
- Catalyst: Sodium hydroxide (NaOH) as a base catalyst.
- Ultrasonic Conditions: Ultrasonic bath at 40 kHz frequency, 60 °C, for 2–3 minutes.
- Advantages: Significant reduction in reaction time, improved yields, and enhanced product purity compared to conventional heating.
- Workup: After reaction completion monitored by thin layer chromatography (TLC), water is added, and the product precipitates upon cooling. The solid is filtered, washed, dried, and recrystallized from absolute alcohol.
This method has been successfully applied to synthesize a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, demonstrating excellent yields and reproducibility.
Alternative Synthetic Routes via Arylamino Precursors
Another approach involves the synthesis of 3-cyano-pyridine-2(1H)-ones with variable aromatic substitutions, including 4-bromophenyl groups, through refluxing arylamino derivatives in anhydrous xylenes.
- Method: Heating arylamino derivatives (0.01 mol) in xylenes under reflux for 5–6 hours.
- Isolation: Cooling the reaction mixture, adding light petroleum to precipitate the product, followed by filtration and crystallization.
- Yields: Moderate to good yields (~65%) with well-characterized products by NMR and elemental analysis.
- Example: 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile synthesized via this route.
One-Step Reaction of Acetoacetanilide with 3-(4-Bromophenyl)-3-oxopropanenitrile
A one-step synthetic method reported involves the reaction of acetoacetanilide with 3-(4-bromophenyl)-3-oxopropanenitrile to afford 2-pyridone derivatives structurally related to the target compound.
- Reaction Type: C–C and C–N bond-forming cyclization.
- Conditions: Typically carried out under controlled temperature and solvent conditions to favor pyridone ring formation.
- Outcome: Provides access to 2-pyridone derivatives with bromophenyl substitution at position 6.
- Significance: This method offers a streamlined synthesis with potential for structural diversification.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Key Features | Yield/Notes |
|---|---|---|---|---|
| Classical Multi-Step Condensation | 4-bromobenzaldehyde, ethyl acetoacetate, ammonium acetate | Reflux in ethanol, multi-step | Well-established, requires longer time | High yield with controlled conditions |
| Ultrasonic-Assisted One-Pot | Cyanoacetamide, 4-bromobenzaldehyde, aromatic ketone, NaOH | Ultrasonic bath (40 kHz), 60 °C, 2–3 min | Eco-friendly, fast, high yield | Excellent yield, reduced reaction time |
| Arylamino Derivative Reflux | Arylamino derivatives, xylenes | Reflux 5–6 h in xylenes | Moderate yield, simple isolation | ~65% yield, well-characterized product |
| One-Step Acetoacetanilide Route | Acetoacetanilide, 3-(4-bromophenyl)-3-oxopropanenitrile | Controlled temperature, solvent | Streamlined synthesis of 2-pyridones | Efficient for structural analogues |
Research Findings and Analytical Characterization
- Spectroscopic Analysis: Products from these syntheses are typically characterized by ^1H NMR, ^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
- Reaction Monitoring: Thin layer chromatography (TLC) is commonly used to monitor reaction progress.
- Purification: Recrystallization from alcohol solvents is the preferred method to obtain pure crystalline products.
- Green Chemistry Implications: Ultrasonic-assisted synthesis aligns with sustainable chemistry goals by reducing energy consumption and reaction times while improving yields.
Q & A
Q. What is the optimized synthetic route for 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile?
The compound is typically synthesized via a multicomponent reaction involving p-bromoacetophenone, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours). Ammonium acetate acts as a catalyst, facilitating cyclocondensation. The precipitate is filtered, washed with ethanol/water, and recrystallized from DMF/ethanol (1:2). Yield optimization (60–70%) requires precise stoichiometry (2.5 mmol reactants) and extended reflux times .
Q. How are structural and purity characteristics validated for this compound?
- IR spectroscopy : Confirm the nitrile group (C≡N) at ~2220 cm⁻¹ and carbonyl (C=O) at ~1647 cm⁻¹ .
- ¹H NMR : Key signals include aromatic protons (δ 6.70–7.71 ppm) and NH protons (δ ~12 ppm, broad) in DMSO-d₆ .
- Elemental analysis : Cross-check calculated vs. observed C, H, N percentages (e.g., C: 60.78% calc. vs. 60.71% found) to confirm purity .
Q. What crystallographic methods are used for structural elucidation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Parameters such as unit cell dimensions (e.g., monoclinic P2₁/c, a = 21.871 Å) and hydrogen-bonding networks (N–H⋯O interactions) are analyzed to resolve molecular geometry .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
Unexpected NMR/IR peaks may arise from tautomerism, impurities, or solvent interactions. For example:
- Tautomerism : The 2-oxo group may lead to keto-enol equilibria, altering proton environments.
- Impurities : Side products from incomplete cyclization can be identified via LC-MS and eliminated through recrystallization .
Q. What strategies validate crystallographic data quality?
Q. How to design structure-activity relationship (SAR) studies for pyridine derivatives?
- Substituent variation : Modify the 4-aryl group (e.g., 2-ethoxyphenyl vs. 4-ethoxyphenyl) to assess electronic effects on bioactivity.
- Biological assays : Test antimicrobial/anticancer activity using in vitro models (e.g., MIC values against S. aureus), correlating substituent effects with potency .
Q. How to analyze hydrogen-bonding patterns in crystal packing?
Apply graph set analysis (GSPA) to classify interactions (e.g., D(2) motifs for N–H⋯O dimers). In 6-(4-bromophenyl) derivatives, dimer formation via N–H⋯O bonds stabilizes the crystal lattice, as seen in tetrahydrobenzoquinoline analogs .
Q. What methodologies screen for polymorphism?
- Crystallization conditions : Vary solvents (ethanol, DMF), temperatures, and cooling rates.
- SCXRD/PXRD : Compare unit cell parameters and packing motifs. Ethanol solvates (e.g., ) often exhibit distinct hydrogen-bonding networks vs. unsolvated forms .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitrile group .
- Crystallography : Use WinGX for data integration and SHELXE for experimental phasing in challenging cases .
- Data interpretation : Cross-reference computational (DFT) and experimental spectra to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
